molecular formula C10H11ClO2S B13332272 2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid

2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid

Cat. No.: B13332272
M. Wt: 230.71 g/mol
InChI Key: CIFVYJWLDSZABK-UHFFFAOYSA-N
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Description

2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a thiophene moiety. The molecule is substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position. The chlorine substituent and carboxylic acid group confer distinct electronic and steric properties, influencing reactivity and interactions in synthetic or biological systems.

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid

InChI

InChI=1S/C10H11ClO2S/c11-9-8(10(12)13)6-4-2-1-3-5-7(6)14-9/h1-5H2,(H,12,13)

InChI Key

CIFVYJWLDSZABK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Thiophene Derivatives

Thiophene derivatives are typically synthesized using methods like the Paal-Knorr reaction, Gewald reaction, or metal-catalyzed cyclizations. These methods often involve the formation of the thiophene ring from simpler precursors.

  • Paal-Knorr Reaction : This involves the cyclization of 1,4-dicarbonyl compounds in the presence of a sulfiding reagent to form thiophenes.
  • Gewald Reaction : A multicomponent reaction that condenses an aldehyde or ketone with an active cyano ester and sulfur in the presence of a base to form thiophenes.
  • Metal-Catalyzed Cyclizations : These involve the use of metals like copper or rhodium to facilitate cyclization reactions that form thiophene rings from appropriate substrates.

Challenges and Considerations

  • Regioselectivity : Achieving the desired regioselectivity in the chlorination step or during the cyclization process can be challenging.
  • Stability of Intermediates : The stability of chlorinated intermediates and the final product must be considered due to potential reactivity issues.
  • Purification : Given the complexity of the molecule, purification could be difficult and may require advanced chromatographic techniques.

Chemical Reactions Analysis

Hydrolysis of Nitriles

The carboxylic acid group can form via hydrolysis of nitriles under acidic or basic conditions. This reaction converts cyano groups (-CN) into carboxylic acids (-COOH) while retaining the thiophene core.

Mechanism :

  • Protonation of nitrile (H₃O⁺)

  • Attack by water to form imidamide intermediate

  • Deprotonation to yield carboxylic acid

Decarboxylation

Thermal treatment (e.g., reflux in organic solvents) induces decarboxylation, generating reactive intermediates such as amines or thiophene derivatives.

Reaction Type Conditions Product
DecarboxylationHeating (150–200°C)Thiophene derivatives

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, hydroxide ions). This reaction enables functional group diversification.

Example :

  • Reagent : Ammonia (NH₃)

  • Product : Aminothiophene derivatives

  • Mechanism :

    • Formation of Meisenheimer complex

    • Elimination of Cl⁻ to yield aminated product

Acetylation

Derivatives with amine groups (e.g., acetamido analogs) can be synthesized via acetylation using acetic anhydride in acetic acid. This reaction modifies bioactivity while preserving the thiophene core .

Reaction Reagents Conditions Product
AcetylationAcetic anhydride, acetic acidReflux (3 h)Acetamido-thiophene derivatives

Cyclization Pathway

The thiophene ring forms via a multistep process involving:

  • Sulfur incorporation : Sulfur atoms react with carbonyl groups to initiate cyclization.

  • Conjugate addition : α-Methylene carbonyl compounds undergo addition to form intermediate rings.

  • Aromatic stabilization : The thiophene system adopts a planar structure to achieve aromaticity.

Chlorination

Electrophilic aromatic substitution introduces chlorine at position 2. The thiophene’s electron-rich nature facilitates substitution under mild conditions.

Scientific Research Applications

Scientific Research Applications of 2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid

This compound (C10H11ClO2S) is a chemical compound with a variety of applications in scientific research, including its use as a building block for synthesizing more complex thiophene derivatives. It has a molecular weight of 230.71.

Chemistry

This compound is used as a building block in the synthesis of complex thiophene derivatives. For example, a study detailing C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu utilized chloro compounds in synthesis .

Biology

This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Research has shown that thiophene-2-carboxamide derivatives exhibit antibacterial activity against Gram-positive bacteria . Specifically, amino thiophene-2-carboxamide compounds display higher antibacterial activity compared to their hydroxyl or methyl counterparts .

Medicine

Ongoing research explores the use of this compound in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry

The compound is utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and derivatives of the target compound, emphasizing differences in substituents, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Potential Applications References
2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid C₁₀H₁₁BrO₂S 275.16 1600965-09-0 Bromine (2-position), carboxylic acid (3-position) Halogenated intermediates in drug synthesis
Ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate C₁₂H₁₇NO₂S 251.33 - Amino (2-position), ethyl ester (3-position) Precursor for bioactive molecules (e.g., Pizotifen)
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate C₁₉H₁₉N₃O₅S 401.43 331819-60-4 4-Nitrobenzamido (2-position), ethyl ester (3-position) Nitroaromatic derivatives for targeted therapies
1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid C₁₅H₁₅FN₂O₂ 274.29 923846-56-4 Fluorophenyl (1-position), pyrazole core, carboxylic acid (3-position) Heterocyclic drug candidates (e.g., kinase inhibitors)
2-Isocyanato-4H,5H,6H,7H,8H-cyclohepta[b]thiophene C₁₀H₁₀NOS 193.26 - Isocyanate (2-position) Reactive intermediate for polymer or urea synthesis

Key Comparisons

Halogen Substitution (Cl vs. Br):
The bromo analog (CAS 1600965-09-0) shares the same cyclohepta[b]thiophene core and carboxylic acid group but differs in halogen substitution. Bromine’s larger atomic radius and polarizability may enhance electrophilic reactivity compared to chlorine, making it more suitable for cross-coupling reactions in medicinal chemistry .

Functional Group Variations (Carboxylic Acid vs. Ester/Amino): The ethyl ester derivative (C₁₂H₁₇NO₂S) replaces the carboxylic acid with an ethyl ester and introduces an amino group. The amino group also serves as a site for further functionalization . The nitrobenzamido derivative (C₁₉H₁₉N₃O₅S) incorporates a nitroaromatic moiety, which is electron-withdrawing and may enhance binding to biological targets (e.g., enzymes or receptors) through π-π interactions .

Heterocycle Variations (Thiophene vs. Pyrazole): Pyrazole-based analogs (e.g., C₁₅H₁₅FN₂O₂) replace the thiophene with a pyrazole ring, altering electronic properties.

Reactive Intermediates (Isocyanate Derivatives): The isocyanate-substituted analog (C₁₀H₁₀NOS) highlights the versatility of the cyclohepta[b]thiophene scaffold. Isocyanates are highly reactive, enabling the synthesis of ureas or polyurethanes for materials science applications .

Biological Activity

2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid is a member of the cyclohepta[b]thiophene family, which has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₉H₇ClO₂S
  • Molecular Weight: 216.67 g/mol
  • CAS Number: 878217-81-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the cyclohepta[b]thiophene class. Notably, one study evaluated a closely related compound and found significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineGI50 (μM)LC50 (μM)
A549 (Lung)2.01>100
OVACAR-4 (Ovarian)2.27>100
CAKI-1 (Kidney)0.69>100
T47D (Breast)0.362>100

The mechanism of action involves the induction of cell cycle arrest in the G2/M phase and activation of apoptosis via caspase pathways (caspase 3, 8, and 9) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a comparative study focusing on various synthesized derivatives, it was noted that certain analogs demonstrated low minimum inhibitory concentrations (MICs) against resistant strains such as MRSA:

CompoundMIC (μg/mL)Target Bacteria
Compound A0.98MRSA
Compound B1.00S. aureus ATCC 25923

These findings suggest that modifications to the cyclohepta[b]thiophene structure can enhance antimicrobial efficacy .

Case Study 1: Antiproliferative Effects

A study investigated the effects of a cyclohepta[b]thiophene derivative on A549 lung cancer cells. The results indicated that treatment with this derivative resulted in significant growth inhibition compared to untreated controls. The study also reported minimal cytotoxicity towards normal fibroblast cells, highlighting a selective action against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of derivatives of cyclohepta[b]thiophenes against multi-drug resistant strains. The results revealed that certain derivatives not only inhibited bacterial growth but also showed potential in disrupting biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid, and what are their key challenges?

  • Methodological Answer : Synthesis typically involves cyclization of thiophene derivatives with chlorinated precursors. For example, analogous compounds (e.g., substituted benzothiophenes) are synthesized via condensation reactions using catalysts like palladium or copper in solvents such as DMF or toluene . Challenges include controlling regioselectivity during chlorination and maintaining the stability of the cycloheptane ring under acidic conditions. Purification often requires column chromatography with gradient elution to separate byproducts.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and ring conformation (e.g., distinguishing between 4H and 8H cycloheptane conformers) .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., dechlorinated byproducts).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for confirming stereochemistry .

Q. What solvent systems are compatible with this compound for in vitro biological assays?

  • Methodological Answer : The compound’s solubility varies with solvent polarity. Dimethyl sulfoxide (DMSO) is often used for stock solutions due to its ability to dissolve aromatic carboxylic acids. For aqueous assays, dilution in phosphate-buffered saline (PBS) at pH 7.4 is recommended, but precipitation risks require dynamic light scattering (DLS) monitoring .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing undesired ring-opening side reactions?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd-catalyzed vs. Cu-mediated cyclization (Pd offers higher selectivity but requires inert atmospheres) .
  • Temperature Control : Gradual heating (60–80°C) reduces thermal decomposition.
  • Additives : Use of molecular sieves or scavengers (e.g., triethylamine) to trap HCl byproducts, preventing acid-catalyzed ring degradation .

Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

  • Methodological Answer :

  • DFT Calculations : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-predicted chemical shifts (software: Gaussian or ORCA) to validate conformational models .
  • Variable-Temperature NMR : Detect dynamic effects (e.g., ring puckering) that cause splitting discrepancies .

Q. What computational strategies are suitable for modeling the compound’s reactivity in drug design contexts?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2), focusing on the carboxylic acid group’s electrostatic interactions .
  • MD Simulations : Simulate solvation effects on the cycloheptane ring’s flexibility (software: GROMACS) .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to:
ConditionProtocolAnalysis
Acidic (pH 3)0.1 M HCl, 40°C, 24hHPLC-MS for hydrolyzed products
Oxidative (H2_2O2_2)3% H2_2O2_2, RT, 48hLC-MS to detect sulfoxide derivatives

Q. What strategies address low reproducibility in biological activity assays (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :

  • Batch Consistency Checks : Compare multiple synthetic batches via HPLC purity profiles and DSC thermal analysis .
  • Assay Standardization : Include positive controls (e.g., known COX inhibitors) and normalize data to cell viability metrics (e.g., MTT assay) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the chlorine substituent’s role?

  • Methodological Answer :

  • Analog Synthesis : Replace chlorine with fluorine or methyl groups and test activity against target enzymes.
  • Electrostatic Potential Maps : Generate ESP maps (via Multiwfn) to visualize how chloro-substitution affects electron density at the carboxylic acid group .

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